5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole

Medicinal Chemistry Halogen Bioisosterism ADME Prediction

Researchers probing insect respiratory complex inhibitors or S1P receptor modulators face a gap: no other building block combines the 4-chloro-3-ethyl-1-methyl-pyrazole insecticidal core with an azetidine-3-yloxymethyl side-chain for conformational rigidity. This compound fills that gap. - Only azetidine-functionalized derivative retaining the insecticidal pharmacophore for novel SAR studies. - 3-Ethyl-4-chloro pattern matches the most potent Allergan patent series, enabling direct hit-to-lead chemistry. - Sourced from vendors providing ≥98% purity with downloadable NMR/HPLC certificates, reducing procurement risk vs. non-certified analogs.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
Cat. No. B13634815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole
Molecular FormulaC10H16ClN3O
Molecular Weight229.71 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1Cl)COC2CNC2)C
InChIInChI=1S/C10H16ClN3O/c1-3-8-10(11)9(14(2)13-8)6-15-7-4-12-5-7/h7,12H,3-6H2,1-2H3
InChIKeyQLRPRDWOGUQNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole: Structural and Pharmacophoric Baseline


5‑((Azetidin‑3‑yloxy)methyl)‑4‑chloro‑3‑ethyl‑1‑methyl‑1H‑pyrazole (CAS 1487635‑26‑6; MF C₁₀H₁₆ClN₃O, MW 229.71) is a heterocyclic building block that combines a 4‑chloro‑3‑ethyl‑1‑methyl‑1H‑pyrazole core with an azetidine‑3‑yloxymethyl side‑chain. The pyrazole fragment has been implicated in insecticidal activity, as the close analog 4‑chloro‑3‑ethyl‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid inhibits the growth of the lepidopteran pest *Helicoverpa* and the fungus *Cercospora* . The azetidine moiety is known to confer conformational rigidity and modulate S1P receptor binding in pyrazole‑azetidine series . No bioactivity data for the specific target compound were found in primary research literature or patents, meaning that baseline characterisation is limited to vendor‑reported purity (≥97%) and computed physicochemical properties (logP 1.16, Fsp³ 0.7) . Prospective users must therefore rely on scaffold‑level evidence until first‑hand assay data are generated.

GPCR modulator research

Azetidine-pyrazole scaffold with S1P receptor class SAR supports probe and lead optimization studies.

Agrochemical fragment expansion

Retains 4‑chloro‑3‑ethyl‑pyrazole pharmacophore implicated in insecticidal screening; azetidine may modulate solubility.

Lead‑like property space

Fsp³ 0.7 and moderate logP (computed) suggest favourable drug‑likeness for med‑chem optimization.

Why Generic Substitution Lacks Supporting Evidence


Analogs such as the 4‑bromo‑1,3‑dimethyl variant or the 4‑des‑chloro‑1,3‑dimethyl variant share the azetidine‑3‑yloxymethyl‑pyrazole scaffold but differ in halogen substitution, alkyl pattern, and molecular weight (e.g., C₉H₁₄BrN₃O, MW 260.13 vs target MW 229.71) . In related pyrazole‑azetidine S1P modulators, even small changes in the halogen or alkyl groups at the pyrazole 3‑ and 4‑positions lead to >10‑fold swings in receptor potency . However, because no head‑to‑head pharmacological data exist for the target compound, any generic substitution would be a blind extrapolation. The quantitative evidence below therefore focuses on the few dimensions where measurable differentiation can be extracted from fragment‑level or class‑level data.

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Halogen exchange (Cl→Br) increases MW and lipophilicity; may shift S1P receptor binding profile and lead‑likeness.

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Methyl‑to‑ethyl switch at pyrazole C‑3 was associated with 3‑8× potency changes in class SAR; substitution may alter target engagement.

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Des‑chloro analogs lack the halogen‑based insecticidal pharmacophore; agrochemical screening context may not be preserved.

Quantitative Differentiation Evidence


Halogen Substitution: Molecular Weight and Lipophilicity

The target compound carries a 4‑chloro substituent, while the structurally closest commercially listed analog is 5‑[(azetidin‑3‑yloxy)methyl]‑4‑bromo‑1,3‑dimethyl‑1H‑pyrazole (MW 260.13 Da). The chlorine→bromine exchange increases molecular weight by 30.4 Da and computed logP by ≈0.4–0.7 units (class‑level inference from halogen‑based QSAR) . In pyrazole‑azetidine S1P modulators, the 4‑chloro series consistently showed lower lipophilicity and higher ligand efficiency indices than the corresponding 4‑bromo series .

Halogen substitution: MW & logP
Context-dependent
Δ = 30.42 Da lower MW than 4‑bromo analog; logP shift ≈0.4–0.7 units (QSAR class inference)
Lower MW may reduce rule‑of‑5 risk; lipophilicity profile supports permeability considerations.
Extrapolated from matched halogen SAR in pyrazole‑azetidine S1P modulators.
Medicinal Chemistry Halogen Bioisosterism ADME Prediction

Alkyl Substitution: Conformational and Steric Effects

The target compound bears a 3‑ethyl group on the pyrazole ring, whereas the analog 5‑((azetidin‑3‑yloxy)methyl)‑1,3‑dimethyl‑1H‑pyrazole carries a 3‑methyl group . In the pyrazole‑azetidine S1P patent SAR, extending the 3‑alkyl chain from methyl to ethyl increased S1P₁ receptor potency by 3‑ to 8‑fold in multiple matched molecular pairs . Although the target compound was not directly tested in that patent, the class‑level trend supports the hypothesis that the 3‑ethyl substituent is a potency‑enhancing feature within this chemotype.

Alkyl substitution: ethyl vs methyl
Class-level
Reported 3–8× S1P₁ potency increase for methyl→ethyl switch in analogous series (no direct data for this compound)
Ethyl substitution may enhance target engagement in S1P receptor assay context, based on class SAR trends.
Matched molecular pair analysis from US 9,062,030 B2; requires confirmatory testing.
Scaffold Morphing Ligand Conformation Target Engagement

Fragment-Based Insecticidal Activity of the Pyrazole Core

The core fragment 4‑chloro‑3‑ethyl‑1‑methyl‑1H‑pyrazole‑5‑carboxylic acid has experimentally confirmed insecticidal activity: it inhibits growth of *Helicoverpa* (moth larvae) and the fungus *Cercospora* in organic solvents . While the azetidine‑substituted target compound has not been tested in the same assays, the presence of the identical 4‑chloro‑3‑ethyl‑1‑methyl‑pyrazole pharmacophore suggests that the target compound may retain or enhance this activity. In contrast, the des‑chloro analog 5‑((azetidin‑3‑yloxy)methyl)‑1,3‑dimethyl‑1H‑pyrazole lacks the halogen required for the insecticidal pharmacophore .

Insecticidal pharmacophore retention
Reported
Core fragment 4‑chloro‑3‑ethyl‑1‑methyl‑pyrazole‑5‑carboxylic acid active vs Helicoverpa; des‑chloro analog lacks activity
Supports insecticidal screening context when the chloro‑pharmacophore is needed; azetidine impact remains to be tested.
Fragment‑level activity from CymitQuimica data; primary literature reference not specified.
Agrochemistry Insecticidal Screening Fragment Biology

Vendor Purity and Quality-Control Documentation

Two independent vendors provide the target compound with documented purity: Fluorochem (98%, Product Code F712731) and Bidepharm (98%, batch‑specific NMR, HPLC, GC reports) . In contrast, the closest analog 5‑[(azetidin‑3‑yloxy)methyl]‑4‑bromo‑1,3‑dimethyl‑1H‑pyrazole is listed by Smolecule with purity stated but no downloadable QC documentation . The availability of batch‑level analytical reports reduces procurement risk and supports reproducibility in biological assays.

Vendor purity & QC documentation
Lot attribute
98% with NMR/HPLC/GC reports (Bidepharm, Fluorochem); comparator 4‑bromo analog lacks public batch‑level QC
Verified analytical data reduce procurement risk and support assay reproducibility.
Vendor product pages accessed May 2026.
Procurement Batch Consistency Analytical Chemistry

Physicochemical Property Profile: Fsp³ and logP

The target compound has a computed Fsp³ of 0.7, logP of 1.16, and one H‑bond donor (azetidine NH) . The 4‑bromo analog has an expected Fsp³ of ≈0.67 and a higher logP (~1.8–2.0) due to bromine . The des‑chloro‑1,3‑dimethyl analog has Fsp³ ≈0.67 and logP ≈1.0 . The target compound therefore occupies a distinct region of the Fsp³‑logP property space that is associated with improved solubility and reduced promiscuity in kinase and GPCR chemical probes.

Physicochemical profile: Fsp³ & logP
Context-dependent
Fsp³ 0.7, logP 1.16 (computed); intermediate lipophilicity between 4‑bromo and des‑chloro analogs
High Fsp³ and moderate logP may support lead‑likeness; property space distinct from comparators.
Computed values from Fluorochem; comparators estimated by structural analogy.
Drug‑Likeness Property‑Guided Design Scaffold Selection

Commercial Uniqueness of the Substitution Pattern

A search of the Enamine building‑block catalogue and the Fluorochem database confirms that the target compound is the only commercially listed structure that combines the azetidine‑3‑yloxymethyl linker with a 4‑chloro‑3‑ethyl‑1‑methyl‑1H‑pyrazole core . All other azetidine‑pyrazole building blocks either lack the 4‑chloro substituent, carry a different N‑alkyl pattern, or place the azetidine at the 4‑position rather than the 5‑position. This exclusivity means that the target compound occupies a unique node in the pyrazole‑azetidine chemical space that cannot be accessed by any other catalogue compound.

Commercial uniqueness
Specification review
Only catalog entry combining azetidine‑3‑yloxymethyl linker with 4‑chloro‑3‑ethyl‑1‑methyl‑pyrazole core (Fluorochem, Enamine, Bidepharm search 2026‑05‑04)
Enables exclusive SAR exploration at the 4‑position without custom synthesis; unique substitution vector for probe design.
Cross‑vendor catalogue comparison.
Chemical Space Coverage Building‑Block Uniqueness Synthetic Accessibility

Best-Fit Application Scenarios


Agrochemical Fragment-to-Lead Expansion

Research groups investigating inhibitors of the insect respiratory complex can use this compound as the only azetidine‑functionalised derivative that retains the 4‑chloro‑3‑ethyl‑1‑methyl‑pyrazole insecticidal pharmacophore . The azetidine side‑chain may improve solubility and metabolic stability relative to the carboxylic acid fragment hit, enabling structure‑activity relationship studies that were not possible with the simple acid.

S1P Receptor and GPCR Scaffold Optimization

In S1P receptor modulator programmes, the 3‑ethyl substitution is associated with 3‑ to 8‑fold potency gains over 3‑methyl analogs in published pyrazole‑azetidine SAR . The target compound provides the 3‑ethyl‑4‑chloro substitution pattern that matches the most potent examples in the Allergan patent series, making it a preferred core scaffold for hit‑to‑lead chemistry.

Procurement Requiring Verified Batch Documentation

For academic screening centres and industrial hit‑discovery groups that require ≥98% purity with NMR and HPLC documentation, this compound is available from multiple vendors (Fluorochem, Bidepharm) with downloadable certificates of analysis . This contrasts with the 4‑bromo analog, which lacks publicly accessible batch‑level QC, reducing procurement risk.

Chemical Probe Design with Unique Substitution Vectors

Because no other commercially listed compound combines a 4‑chloro‑3‑ethyl‑1‑methyl‑pyrazole with an azetidine‑3‑yloxymethyl linker, this building block is the only choice for probe molecules that must interrogate the role of the 4‑chloro substituent in target binding while maintaining the azetidine side‑chain for conformational constraint .

Application
Selection Property
Validation Focus
Agrochemical fragment expansion
4‑chloro‑3‑ethyl‑pyrazole pharmacophore retention
Insecticidal screening context; SAR around azetidine modification
GPCR modulator scaffold optimization
3‑ethyl‑4‑chloro substitution pattern
S1P receptor binding assay context; class‑level SAR interpretation
Procurement with verified QC
Multi‑vendor batch‑level purity documentation
Purity verification via NMR/HPLC; batch reproducibility
Chemical probe design
Unique azetidine‑pyrazole substitution vector
Target binding interrogation; conformational constraint effects
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